molecular formula C13H15ClO B15274995 2-(3-Chlorophenyl)cycloheptan-1-one

2-(3-Chlorophenyl)cycloheptan-1-one

Cat. No.: B15274995
M. Wt: 222.71 g/mol
InChI Key: UHYWTELNLLSBOU-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H15ClO It is a derivative of cycloheptanone, where a chlorine atom is substituted at the third position of the phenyl ring attached to the cycloheptanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)cycloheptan-1-one can be achieved through several methods. One common approach involves the reaction of cycloheptanone with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction typically proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.

Another method involves the use of Grignard reagents. In this approach, 3-chlorophenylmagnesium bromide is reacted with cycloheptanone under anhydrous conditions to yield this compound. This method is advantageous due to its high yield and relatively mild reaction conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes are optimized to ensure high efficiency and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)cycloheptan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural similarity to other bioactive compounds makes it a candidate for drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)cycloheptan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are subject to ongoing research, but it is believed that the compound can modulate biochemical processes through its interaction with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)cycloheptan-1-one: Similar structure with the chlorine atom at the fourth position.

    2-(2-Chlorophenyl)cycloheptan-1-one: Chlorine atom at the second position.

    2-(3-Bromophenyl)cycloheptan-1-one: Bromine atom instead of chlorine at the third position.

Uniqueness

2-(3-Chlorophenyl)cycloheptan-1-one is unique due to the specific positioning of the chlorine atom, which influences its chemical reactivity and biological activity. The position of the chlorine atom can affect the compound’s ability to interact with other molecules, making it distinct from its isomers and analogs.

Properties

Molecular Formula

C13H15ClO

Molecular Weight

222.71 g/mol

IUPAC Name

2-(3-chlorophenyl)cycloheptan-1-one

InChI

InChI=1S/C13H15ClO/c14-11-6-4-5-10(9-11)12-7-2-1-3-8-13(12)15/h4-6,9,12H,1-3,7-8H2

InChI Key

UHYWTELNLLSBOU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(=O)CC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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